molecular formula C12H7Cl2FO B6381450 2-Chloro-4-(3-chloro-5-fluorophenyl)phenol, 95% CAS No. 1261892-03-8

2-Chloro-4-(3-chloro-5-fluorophenyl)phenol, 95%

Cat. No. B6381450
CAS RN: 1261892-03-8
M. Wt: 257.08 g/mol
InChI Key: IZZBVYFVRXWSKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(3-chloro-5-fluorophenyl)phenol, 95% (C4FPC95), also known as 4-chloro-2-fluoro-3-phenylphenol, is an important organic compound in the field of organic chemistry. It is widely used in various scientific and industrial applications, including the synthesis of drugs, the production of polymers, and the synthesis of organic compounds. C4FPC95 has a wide range of applications due to its unique structure and properties.

Mechanism of Action

C4FPC95 is an important organic compound in the field of organic chemistry due to its unique structure and properties. Its mechanism of action involves the formation of a Grignard reagent from an alkyl halide and a metal-halide salt. The Grignard reagent then reacts with the C4FPC95 to form a product. This product can then be further modified to form the desired compound.
Biochemical and Physiological Effects
C4FPC95 has a wide range of biochemical and physiological effects. It has been shown to have antifungal, antibacterial, and antimalarial properties. Additionally, it has been shown to have anti-inflammatory and analgesic effects, and to inhibit the growth of cancer cells. It has also been shown to have antioxidant and neuroprotective effects.

Advantages and Limitations for Lab Experiments

C4FPC95 has several advantages for laboratory experiments. It is relatively easy to synthesize, and the reaction conditions can be easily controlled. Additionally, it is relatively stable and can be stored for long periods of time. The main limitation of C4FPC95 is that it is toxic and should be handled with care.

Future Directions

There are several potential future directions for C4FPC95. It could be used in the development of new drugs, such as antimalarial drugs, and in the production of polymers, such as polyurethanes and polycarbonates. Additionally, it could be used in the synthesis of organic compounds, such as dyes, pigments, and fragrances. Furthermore, it could be used in the development of new materials, such as fuel cells and solar cells. Finally, it could be used in the development of new catalysts for organic synthesis.

Synthesis Methods

C4FPC95 is synthesized by a variety of methods, including the Grignard reaction, the Vilsmeier reaction, and the Wittig reaction. The Grignard reaction is the most commonly used method for the synthesis of C4FPC95, and involves the formation of a Grignard reagent from an alkyl halide and a metal-halide salt. The Vilsmeier reaction involves the reaction of an aldehyde or ketone with phosphorus oxychloride, followed by the addition of a base. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt, followed by the addition of a base.

Scientific Research Applications

C4FPC95 is used in a wide range of scientific research applications, including the synthesis of drugs, the production of polymers, and the synthesis of organic compounds. It is also used in the synthesis of pharmaceuticals, such as antimalarial drugs, and in the production of polymers, such as polyurethanes and polycarbonates. Additionally, C4FPC95 is used in the synthesis of organic compounds, such as dyes, pigments, and fragrances.

properties

IUPAC Name

2-chloro-4-(3-chloro-5-fluorophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2FO/c13-9-3-8(4-10(15)6-9)7-1-2-12(16)11(14)5-7/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZBVYFVRXWSKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00686020
Record name 3,3'-Dichloro-5'-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(3-chloro-5-fluorophenyl)phenol

CAS RN

1261892-03-8
Record name 3,3'-Dichloro-5'-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.